

# An In-depth Technical Guide to 2-(Tributylstannyl)pyridine (CAS: 17997-47-6)

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## Compound of Interest

Compound Name: 2-(Tributylstannyl)pyridine

Cat. No.: B098309

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## Abstract

This technical guide provides a comprehensive overview of **2-(tributylstannyl)pyridine**, an organotin compound with the CAS number 17997-47-6. It is a critical reagent in organic synthesis, primarily utilized as a building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This document details its chemical and physical properties, safety and handling protocols, synthesis methods, and diverse applications in the development of pharmaceuticals, agrochemicals, and novel materials. Detailed experimental protocols for its synthesis and its use in Stille coupling are provided, alongside graphical representations of key chemical processes to facilitate understanding for researchers and drug development professionals.

## Chemical and Physical Properties

**2-(Tributylstannyl)pyridine** is a transparent, yellow, flammable liquid at room temperature.[1][2][3] It is an organometallic compound combining an aromatic pyridine ring with a tributyltin moiety, making it a versatile intermediate in synthetic chemistry.[1] Its properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	17997-47-6	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Formula	C <sub>17</sub> H <sub>31</sub> NSn	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Weight	368.14 g/mol	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Transparent yellow liquid	<a href="#">[1]</a> <a href="#">[3]</a>
Density	1.137 g/mL at 25 °C	<a href="#">[9]</a> <a href="#">[10]</a>
Boiling Point	134 °C	<a href="#">[1]</a>
Flash Point	23.9 °C (75.0 °F) - closed cup	<a href="#">[9]</a>
IUPAC Name	tributyl(pyridin-2-yl)stannane	<a href="#">[7]</a> <a href="#">[8]</a>
Synonyms	(2-Pyridinyl)tributylstannane, 2-(Tributyltin)pyridine, Bu <sub>3</sub> SnPy	<a href="#">[5]</a> <a href="#">[10]</a>
Storage	Store at -20 °C or 2-8 °C under dry conditions	<a href="#">[1]</a> <a href="#">[6]</a>

## Safety and Handling

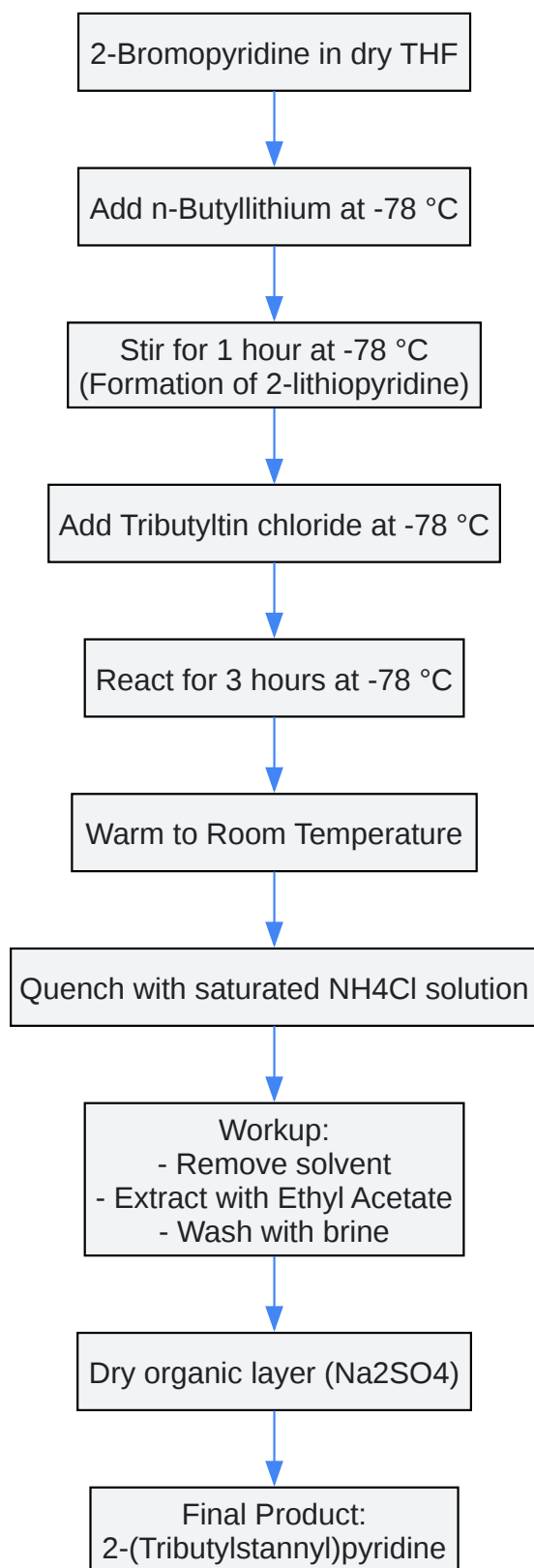
**2-(Tributylstannyl)pyridine** is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.[\[2\]](#)[\[3\]](#) It is classified as a flammable liquid and is toxic if swallowed, harmful in contact with skin, and causes serious skin and eye irritation.[\[3\]](#) [\[8\]](#) Furthermore, it is suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[\[3\]](#) The compound is also very toxic to aquatic life with long-lasting effects.[\[2\]](#)[\[8\]](#)

Hazard Class	GHS Code	Description	Source(s)
Flammable liquids	H226	Flammable liquid and vapor	[8]
Acute toxicity, oral	H301	Toxic if swallowed	[8]
Acute toxicity, dermal	H312	Harmful in contact with skin	[8]
Skin corrosion/irritation	H315	Causes skin irritation	[8]
Serious eye damage/eye irritation	H319	Causes serious eye irritation	[8]
Reproductive toxicity	H360FD	May damage fertility or the unborn child	
Specific target organ toxicity, repeated exposure	H372	Causes damage to organs through prolonged or repeated exposure	[8]
Hazardous to the aquatic environment, acute hazard	H400	Very toxic to aquatic life	[8]
Hazardous to the aquatic environment, long-term hazard	H410	Very toxic to aquatic life with long lasting effects	[2]

Personal Protective Equipment (PPE): Use of eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) is mandatory.[9] Handling: Avoid breathing vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling. Keep the container tightly closed and away from heat, sparks, and open flames.[2] Disposal: Dispose of contents and container to an approved waste disposal plant.[3]

## Synthesis of 2-(Tributylstannyl)pyridine

The most common laboratory synthesis of **2-(tributylstannyl)pyridine** involves the reaction of 2-bromopyridine with n-butyllithium to form an intermediate pyridyllithium species, which is then quenched with tributyltin chloride.<sup>[11]</sup><sup>[12]</sup>



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Caption: Workflow for the synthesis of **2-(tributylstannyl)pyridine**.

## Experimental Protocol: Synthesis

This protocol is adapted from established literature procedures.[\[11\]](#)[\[12\]](#)

- **Preparation:** Place 2-bromopyridine (e.g., 3.3 g, 21.0 mmol) into a flame-dried reaction flask under a nitrogen atmosphere. Add 30 mL of anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (e.g., 9 mL of a 2.5 M solution in n-hexane, 23.0 mmol) dropwise. Stir the mixture at -78 °C for 60 minutes.
- **Stannylation:** While maintaining the temperature at -78 °C, slowly add tributyltin chloride (e.g., 6.3 mL, 23.0 mmol) to the reaction mixture. Continue stirring at this temperature for an additional 3 hours.
- **Quenching:** Allow the reaction mixture to warm to room temperature (approx. 20 °C) and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl).
- **Workup:** Remove the solvents under reduced pressure. Extract the residue multiple times with ethyl acetate. Wash the combined organic layers with a saturated sodium chloride (brine) solution.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate in vacuo to obtain the crude product. Further purification can be achieved by vacuum distillation or column chromatography if necessary. A yield of approximately 98% has been reported for this procedure.[\[11\]](#)

## Reactivity and Applications in Organic Synthesis

**2-(Tributylstannyl)pyridine** is a cornerstone reagent for introducing a 2-pyridyl group into organic molecules. Its primary application is in the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds.[\[13\]](#)[\[14\]](#)

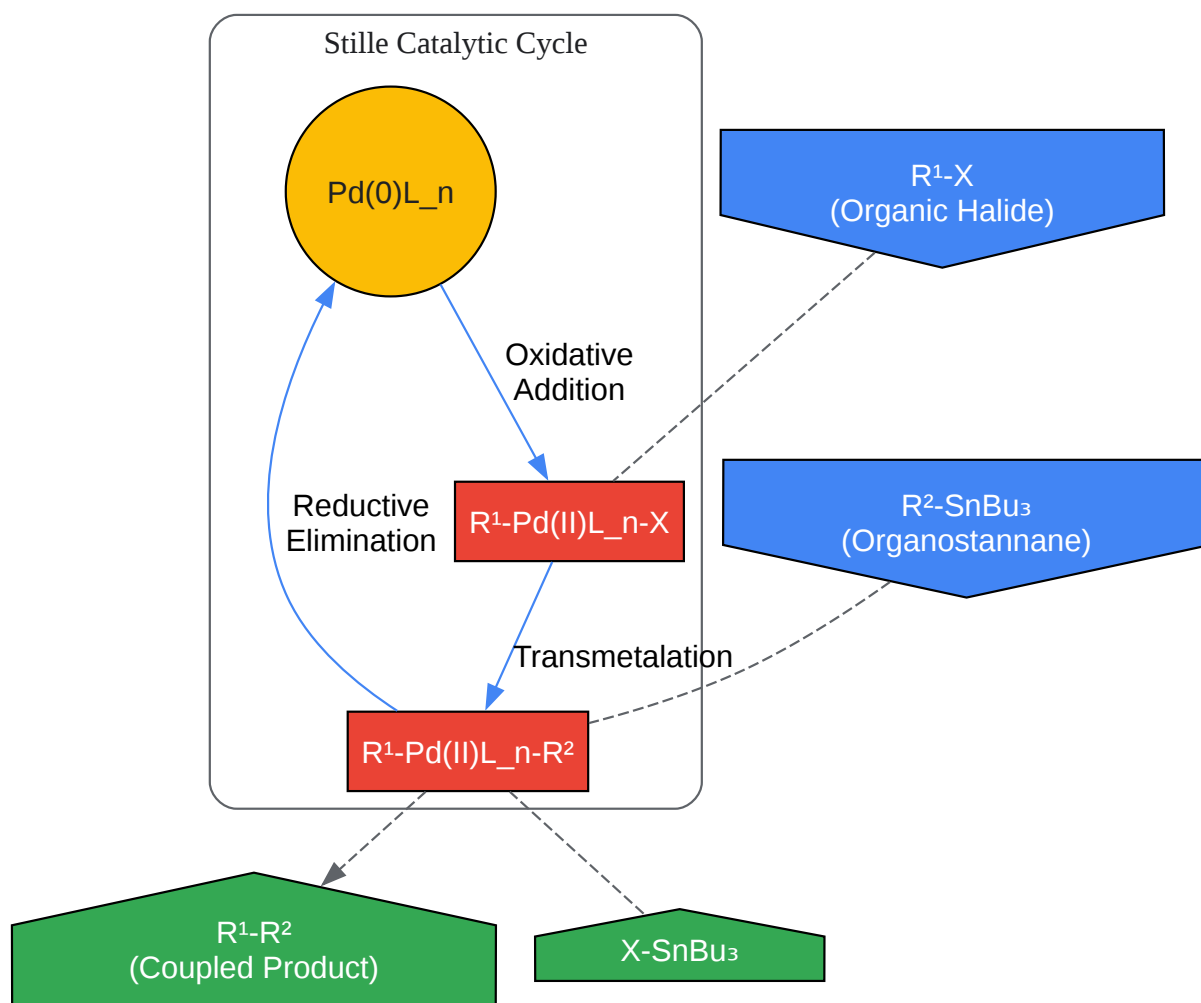
Key Applications:

- **Drug Development:** It serves as a precursor for pharmaceutical compounds containing the pyridine framework, which is a common scaffold in antibiotics, anti-inflammatory agents, and drugs targeting the central nervous system.[\[1\]](#)
- **Ligand Synthesis:** It is used in the synthesis of complex bidentate ligands, such as 2-pyridylazaazulene, which exhibit pH and cationic-metal dependent emission spectra.[\[4\]](#)[\[9\]](#)[\[15\]](#)
- **Agrochemicals:** The compound is valuable in the synthesis of pesticides and other agrochemicals that require high stability and selectivity.[\[1\]](#)
- **Materials Science:** It is employed in the development of nanomaterials, including quantum dots and nanowires, where it can act as a ligand to control nanostructure growth and modify surface properties.[\[1\]](#)

## The Stille Cross-Coupling Reaction

The Stille reaction involves the coupling of an organostannane (like **2-(tributylstannyl)pyridine**) with an organic electrophile (typically an organic halide or triflate) in the presence of a palladium catalyst.[\[14\]](#) The reaction is valued for its tolerance of a wide variety of functional groups and its relatively mild reaction conditions.[\[13\]](#)[\[16\]](#)

The catalytic cycle proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[\[14\]](#)



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

## Experimental Protocol: Stille Coupling

This is a general protocol for a Stille coupling reaction and may require optimization for specific substrates.<sup>[12]</sup><sup>[13]</sup>



- Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%), and a suitable solvent (e.g., dry toluene or DMF).
- Reagent Addition: Add **2-(tributylstannyl)pyridine** (1.1–1.2 eq). In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) may be beneficial to enhance the reaction rate.<sup>[13]</sup>
- Reaction: Heat the mixture to the desired temperature (e.g., 40 °C to reflux) and monitor the reaction progress using TLC or GC/MS.<sup>[12][13]</sup>
- Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate.
- Purification: Wash the organic phase with a saturated aqueous solution of potassium fluoride (KF) or ammonium chloride (NH<sub>4</sub>Cl) to remove tin byproducts.<sup>[13]</sup> Further washing with water and brine may be necessary. Dry the organic layer over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate. The crude product can then be purified by column chromatography on silica gel.

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